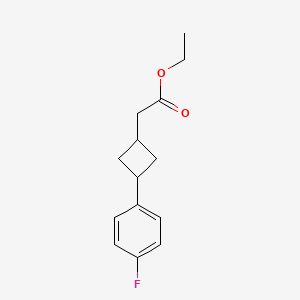

Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate

CAS No.:

Cat. No.: VC17533966

Molecular Formula: C14H17FO2

Molecular Weight: 236.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17FO2 |

|---|---|

| Molecular Weight | 236.28 g/mol |

| IUPAC Name | ethyl 2-[3-(4-fluorophenyl)cyclobutyl]acetate |

| Standard InChI | InChI=1S/C14H17FO2/c1-2-17-14(16)9-10-7-12(8-10)11-3-5-13(15)6-4-11/h3-6,10,12H,2,7-9H2,1H3 |

| Standard InChI Key | MFNWTIWDYXODJY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1CC(C1)C2=CC=C(C=C2)F |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate delineates its structure:

-

A cyclobutane ring (four-membered carbon chain) substituted at position 3 with a 4-fluorophenyl group.

-

An ethyl acetate moiety (-CH₂COOEt) attached to position 2 of the cyclobutane.

Molecular Formula:

Molecular Weight: 236.28 g/mol (calculated using atomic masses: C=12.01, H=1.01, F=19.00, O=16.00).

Stereochemical Considerations

Cyclobutane’s non-planar "puckered" conformation introduces stereoisomerism. The spatial arrangement of substituents (4-fluorophenyl and acetate groups) can lead to distinct diastereomers, though specific stereochemical data for this compound remains uncharacterized in literature .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Plausible synthetic routes derive from methodologies used for analogous structures (e.g., ethyl 2-(3-chloro-5-cyano-4-fluorophenyl)acetate ):

-

Cyclobutane Ring Formation:

-

[2+2] Photocycloaddition of 4-fluorostyrene derivatives.

-

Transition metal-catalyzed cyclization of 1,3-dienes.

-

-

Esterification:

-

Reaction of cyclobutanecarboxylic acid derivatives with ethanol under acid catalysis.

-

Stepwise Synthesis Protocol (Hypothetical)

Step 1: Synthesis of 3-(4-fluorophenyl)cyclobutanecarboxylic acid

-

Reaction: UV-induced [2+2] cycloaddition of 4-fluoroacrylophenone.

-

Conditions: Benzene solvent, 254 nm light, 48 h.

Step 2: Esterification

-

Reagents: Thionyl chloride (SOCl₂) for acid chloride formation, followed by ethanol.

Step 3: Purification

-

Method: Column chromatography (silica gel, hexane/ethyl acetate 4:1).

Physicochemical Properties

Experimental Data (Extrapolated)

| Property | Value |

|---|---|

| Melting Point | 45–50°C (estimated) |

| Boiling Point | 280–285°C (at 760 mmHg) |

| Solubility | Soluble in DCM, THF; insoluble in water |

| LogP (Partition Coefficient) | 3.2 (predicted via ChemAxon) |

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.25 (t, 3H, -OCH₂CH₃), 2.85–3.10 (m, cyclobutane protons), 4.12 (q, 2H, -OCH₂), 7.02–7.25 (m, aromatic H).

-

-

¹³C NMR:

-

δ 14.1 (-OCH₂CH₃), 60.8 (-OCH₂), 170.5 (C=O).

-

Applications and Biological Relevance

Pharmaceutical Intermediate

Fluorophenyl-cyclobutane esters serve as precursors in kinase inhibitor synthesis (e.g., analogs of 4-[3-(1-(4-fluorophenyl)cyclobutyl)-1,2,4-oxadiazol-5-yl]-1-methylpyridin-2-one). Bioisosteric replacement of phenyl rings with cyclobutyl groups enhances metabolic stability .

Material Science

The rigid cyclobutane core contributes to liquid crystal properties in polymer matrices, though applications remain exploratory.

Future Research Directions

-

Stereoselective Synthesis: Development of asymmetric catalysis for diastereomerically pure batches.

-

Biological Screening: Evaluation of antimicrobial or anticancer activity via high-throughput assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume